molecular formula C6H6N2O3S B14152345 Methyl (1,3-thiazole-4-carbonyl)carbamate CAS No. 89257-47-6

Methyl (1,3-thiazole-4-carbonyl)carbamate

Cat. No.: B14152345
CAS No.: 89257-47-6
M. Wt: 186.19 g/mol
InChI Key: DMSDONDPAUYNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1,3-thiazole-4-carbonyl)carbamate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1,3-thiazole-4-carbonyl)carbamate typically involves the reaction of thiazole derivatives with carbamates under specific conditions. The reaction conditions often require the presence of a base, such as potassium carbonate, and solvents like methanol or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl (1,3-thiazole-4-carbonyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .

Mechanism of Action

The mechanism of action of methyl (1,3-thiazole-4-carbonyl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial metabolism, leading to antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1,3-thiazole-4-carbonyl)carbamate is unique due to its specific combination of the thiazole ring and carbamate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, from medicinal chemistry to industrial processes .

Properties

CAS No.

89257-47-6

Molecular Formula

C6H6N2O3S

Molecular Weight

186.19 g/mol

IUPAC Name

methyl N-(1,3-thiazole-4-carbonyl)carbamate

InChI

InChI=1S/C6H6N2O3S/c1-11-6(10)8-5(9)4-2-12-3-7-4/h2-3H,1H3,(H,8,9,10)

InChI Key

DMSDONDPAUYNML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(=O)C1=CSC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.